molecular formula C18H23N5O4 B6491057 N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923233-32-3

N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide

Cat. No. B6491057
CAS RN: 923233-32-3
M. Wt: 373.4 g/mol
InChI Key: IWZSUAJFFALGRR-UHFFFAOYSA-N
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Description

The compound “N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide” is a complex organic molecule. It contains an acetamidophenyl group, a triazaspirodecanone group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, has been synthesized via a multi-step pathway starting from 2-nitroaniline .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound contains a total of 57 bonds, including 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), 2 ethers (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Delta Opioid Receptor Agonist

This compound has been identified as a novel delta opioid receptor (DOR) agonist chemotype . DORs hold potential as a target for neurologic and psychiatric disorders . However, no DOR agonist has proven efficacious in critical phase II clinical trials . This compound, with its unique chemotype, could serve as an alternative for the current clinical candidates .

Pain Management

The compound has shown anti-allodynic efficacy, which means it can potentially alleviate pain caused by stimuli that do not normally provoke pain . This makes it a promising candidate for the development of new pain management drugs.

Neurological Disorders Treatment

Given its potential as a DOR agonist, this compound could be used in the treatment of various neurological disorders . DORs are considered a clinical target for these disorders, including migraine and chronic pain .

Psychiatric Disorders Treatment

In addition to neurological disorders, DORs are also considered a potential target for the treatment of psychiatric disorders . Therefore, this compound could potentially be used in the development of new psychiatric medications.

Drug Development

The compound’s unique chemotype differentiates it from current failed delta agonists, making it a novel lead candidate for drug development . Its improved pharmacological properties could potentially lead to the production of quality drug candidates for DOR .

High-throughput Screening Assay

This compound was identified through a small-scale high-throughput screening assay . This suggests that it could be used as a reference compound in future high-throughput screening assays to identify other potential DOR agonists.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12(24)19-13-3-5-14(6-4-13)20-15(25)11-23-9-7-18(8-10-23)16(26)22(2)17(27)21-18/h3-6H,7-11H2,1-2H3,(H,19,24)(H,20,25)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSUAJFFALGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127310
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo-

CAS RN

923233-32-3
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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